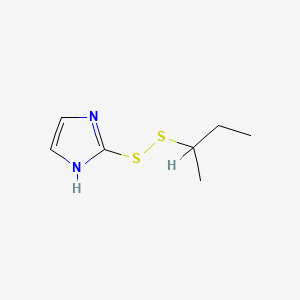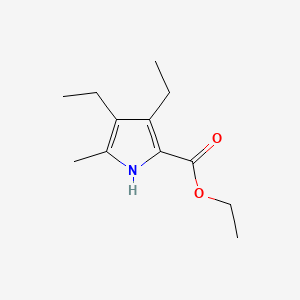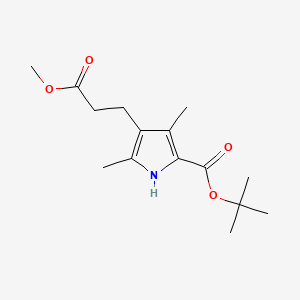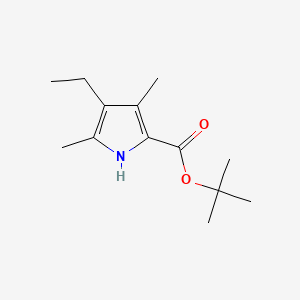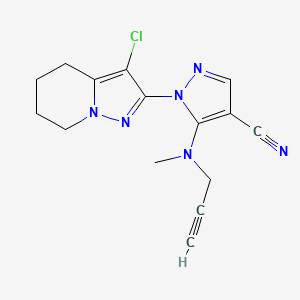
Normirtazapina
Descripción general
Descripción
Normirtazapine, also known as N-desmethylmirtazapine, is the demethylated metabolite of Mirtazapine . Mirtazapine is an antidepressant drug used primarily to treat depression . It belongs to a group of medicines called tetracyclic antidepressants .
Synthesis Analysis
Mirtazapine is extensively metabolized in the liver. The demethylated metabolite, normirtazapine, remains pharmacologically active, but is three to four times less active than mirtazapine .Molecular Structure Analysis
Mirtazapine belongs to the chemical class of piperazinoazepines . Its molecular weight is 265.36 . The molecular weight of normirtazapine is slightly lower at 251.33 .Chemical Reactions Analysis
Mirtazapine is extensively metabolized in the liver. The cytochrome (CYP) P450 iso-enzymes CYP1A2, CYP2D6, and CYP3A4 are mainly responsible for its metabolism .Physical and Chemical Properties Analysis
Mirtazapine has a high lipophilicity (LogP 3.3 for mirtazapine and (predicted) LogP 2.13 for normirtazapine) and a high plasma protein binding of 85% .Aplicaciones Científicas De Investigación
Administración de medicamentos de la nariz al cerebro
La normirtazapina se ha explorado por su potencial en los sistemas de administración de medicamentos de la nariz al cerebro. Esta vía es particularmente ventajosa para dirigirse a los trastornos del sistema nervioso central, ya que evita la barrera hematoencefálica, lo que puede reducir los efectos secundarios sistémicos. Las nanocapsulas lipídicas que contienen this compound han mostrado ser prometedoras para administrar cantidades mayores del medicamento directamente al cerebro, con un porcentaje significativo que indica una focalización eficaz del cerebro .
Farmacocinética y distribución
El patrón de distribución de la this compound en sangre y líquido cefalorraquídeo (LCR) se ha estudiado para comprender su farmacocinética. La investigación indica que la this compound tiene una buena capacidad para superar la barrera hematoencefálica, lo que sugiere su alto potencial para alcanzar el cerebro con niveles suficientes del medicamento en los sitios diana, lo cual es crucial para la eficacia clínica .
Mecanismos antidepresivos
Como metabolito activo de la mirtazapina, la this compound contribuye a los efectos antidepresivos del compuesto original. Está involucrada en la sinergia entre las acciones noradrenérgicas y serotoninérgicas, que son esenciales para el tratamiento de los trastornos depresivos mayores y otras afecciones relacionadas con el estado de ánimo .
Tratamiento de diversas enfermedades
Los efectos de la this compound se extienden más allá de la depresión. Ha mostrado resultados prometedores en el tratamiento de afecciones como la enfermedad de Alzheimer, el accidente cerebrovascular, las enfermedades cardiovasculares y las enfermedades respiratorias. En los pacientes con cáncer, se ha observado que reduce la tristeza, las náuseas, la interrupción del sueño y el dolor, lo que mejora la calidad de vida .
Efectos neuroprotectores
El compuesto exhibe potentes actividades antioxidantes, antiinflamatorias y antiapoptóticas, que pueden contribuir a sus efectos neuroprotectores. Estas propiedades se están investigando por su potencial terapéutico en enfermedades neurodegenerativas y afecciones asociadas con neurotoxicidad .
Trastornos psiquiátricos y conductuales
La this compound se está investigando por su posible aplicación en una variedad de trastornos psiquiátricos y conductuales, incluidos la esquizofrenia, el trastorno de ansiedad social, la dependencia del alcohol, el trastorno de estrés postraumático, el trastorno de pánico, el trastorno obsesivo-compulsivo y los trastornos del sueño. Su perfil farmacológico sugiere que podría ser una valiosa adición a las opciones de tratamiento actuales para estas afecciones .
Mecanismo De Acción
Target of Action
Normirtazapine, the demethylated metabolite of mirtazapine, remains pharmacologically active . It primarily targets central adrenergic α2-autoreceptors and α2-heteroreceptors, as well as 5-HT2 and 5-HT3 receptors . These receptors play a crucial role in the regulation of mood and the body’s response to stress.
Mode of Action
Normirtazapine acts by antagonizing the adrenergic α2-autoreceptors and α2-heteroreceptors, which results in increased release of norepinephrine and serotonin . It also blocks 5-HT2 and 5-HT3 receptors . This dual noradrenergic and serotonergic effect is unique and contributes to its antidepressant efficacy .
Biochemical Pathways
Normirtazapine undergoes extensive metabolism during its first pass through the liver. The major metabolic pathways in humans are N-demethylation, N-oxidation, and 8-hydroxylation, followed by conjugation . These biochemical transformations facilitate the elimination of the compound from the body and also contribute to its pharmacological activity.
Pharmacokinetics
Normirtazapine exhibits linear pharmacokinetics over a dose range of 15 to 80mg . It is effectively absorbed from the gastrointestinal tract . The pharmacokinetics of normirtazapine are dependent on gender and age: females and the elderly show higher plasma concentrations than males and young adults .
Result of Action
The antagonism of adrenergic α2-autoreceptors and α2-heteroreceptors by normirtazapine leads to an increased release of norepinephrine and serotonin. This can result in improved mood and reduced symptoms of depression . Furthermore, the blockade of 5-HT2 and 5-HT3 receptors can lead to additional antidepressant effects .
Action Environment
The ability of normirtazapine to overcome the blood-cerebrospinal fluid barrier suggests a high ability to enter the brain with sufficient drug levels at the target sites within the brain, contributing to clinical efficacy . Environmental factors such as diet can influence the absorption of normirtazapine . Additionally, liver and renal function can impact the metabolism and elimination of normirtazapine .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Normirtazapine participates in biochemical reactions as an active metabolite . It interacts with various enzymes, proteins, and other biomolecules, exhibiting distinct pharmacological activity from Mirtazapine .
Cellular Effects
Normirtazapine influences cell function by interacting with various cellular processes. Its impact on cell signaling pathways, gene expression, and cellular metabolism is significant, contributing to its antidepressant efficacy .
Molecular Mechanism
Normirtazapine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is fundamental to its antidepressant efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Normirtazapine change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its pharmacological profile .
Dosage Effects in Animal Models
The effects of Normirtazapine vary with different dosages in animal models . Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, provide valuable insights into its pharmacodynamics .
Metabolic Pathways
Normirtazapine is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels, further influencing its pharmacological effects .
Transport and Distribution
Normirtazapine is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of Normirtazapine and its effects on activity or function are significant . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19/h1-7,15,17H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLAMNFOHWVQOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601009940 | |
| Record name | Normirtazapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61337-68-6 | |
| Record name | Demethylmirtazapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061337686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Normirtazapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYLMIRTAZAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U20K575142 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


